molecular formula C25H19N3O9S2-2 B1265290 oxidized Watasenia luciferin(2-)

oxidized Watasenia luciferin(2-)

Cat. No.: B1265290
M. Wt: 569.6 g/mol
InChI Key: OIGFBCOUXJVZJQ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Oxidized Watasenia luciferin(2-), also known as Watasenia oxyluciferin, is the high-energy, light-emitting product of the bioluminescence reaction in the firefly squid, Watasenia scintillans . This compound is central to the study of marine bioluminescence and serves as a critical reference standard in biochemical research. In the native reaction, the membrane-bound luciferase enzyme catalyzes the oxidation of Watasenia luciferin (coelenterazine disulfate) in the presence of ATP, Mg²⁺, and molecular oxygen . This multi-step process leads to the formation of a cyclic, high-energy dioxetanone intermediate. The decomposition of this intermediate produces carbon dioxide and leaves oxidized Watasenia luciferin(2-) in an electronically excited state . The relaxation of this excited state to the ground state results in the emission of the characteristic bluish light, with a peak wavelength distinct from the green light (540 nm) emitted when the luciferin reacts with human albumin in laboratory settings . This product is presented as a stable, research-grade compound for use in various applications. It is essential for validating the products of bioluminescence assays, studying the kinetics and efficiency of light-emitting reactions, and as a key material in the development of novel biosensors and analytical techniques. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C25H19N3O9S2-2

Molecular Weight

569.6 g/mol

IUPAC Name

[4-[6-benzyl-5-[[2-(4-sulfonatooxyphenyl)acetyl]amino]pyrazin-2-yl]phenyl] sulfate

InChI

InChI=1S/C25H21N3O9S2/c29-24(15-18-6-10-20(11-7-18)36-38(30,31)32)28-25-22(14-17-4-2-1-3-5-17)27-23(16-26-25)19-8-12-21(13-9-19)37-39(33,34)35/h1-13,16H,14-15H2,(H,26,28,29)(H,30,31,32)(H,33,34,35)/p-2

InChI Key

OIGFBCOUXJVZJQ-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=CN=C2NC(=O)CC3=CC=C(C=C3)OS(=O)(=O)[O-])C4=CC=C(C=C4)OS(=O)(=O)[O-]

Origin of Product

United States

Scientific Research Applications

Bioluminescence Mechanism

The bioluminescence reaction involving oxidized Watasenia luciferin(2-) is catalyzed by the enzyme Watasenia-luciferin 2-monooxygenase. The reaction can be summarized as follows:Watasenia luciferin+O2oxidized Watasenia luciferin+CO2+hν\text{Watasenia luciferin}+\text{O}_2\rightleftharpoons \text{oxidized Watasenia luciferin}+\text{CO}_2+h\nu This reaction produces light and is significant for various applications, including imaging and biosensing .

Applications in Biotechnology

A. Gene Assays and Protein-Protein Interactions

Bioluminescence, facilitated by oxidized Watasenia luciferin(2-), is widely used in molecular biology for gene expression assays and studying protein-protein interactions. The light emitted from the reaction serves as a reporter signal, allowing for quantitative analysis of biological processes .

B. High-Throughput Screening

The bioluminescent properties of oxidized Watasenia luciferin(2-) are utilized in high-throughput screening (HTS) for drug discovery. This method enables researchers to quickly assess the efficacy of various compounds on biological targets by measuring light output as an indicator of activity .

C. Environmental Monitoring

Oxidized Watasenia luciferin(2-) is also employed in environmental science to detect pollutants and assess ecosystem health. The sensitivity of bioluminescent reactions allows for real-time monitoring of water quality and other environmental parameters .

Case Studies

Study Focus Findings
Tsuji et al. (2011)Biochemical AnalysisDemonstrated the enzymatic oxidation process of coelenterazine disulfate, emphasizing the role of oxidized Watasenia luciferin(2-) in light emission .
Branchini et al. (2015)Bioluminescence Reaction MechanismExplored the reaction pathway leading to the formation of oxidized Watasenia luciferin(2-), highlighting its potential applications in synthetic biology .
Kearney et al. (2021)Review on Bioluminescence ApplicationsDiscussed the advancements in using bioluminescence for biomedical applications, including photodynamic therapy and neuron control using oxidized Watasenia luciferin(2-) .

Preparation Methods

Enzymatic Oxidation via Watasenia-Luciferin 2-Monooxygenase

The primary biological pathway for generating oxidized Watasenia luciferin(2−) involves the enzyme Watasenia-luciferin 2-monooxygenase (EC 1.13.12.8). This enzyme catalyzes the oxidation of Watasenia luciferin in the presence of molecular oxygen (O₂), yielding oxidized Watasenia luciferin(2−), carbon dioxide (CO₂), and light () as products.

Chemical Synthesis and In Vitro Oxidation

While enzymatic methods dominate biological systems, chemical synthesis routes provide alternatives for laboratory-scale production. A multi-step synthesis of Watasenia luciferin and its subsequent oxidation has been documented, albeit with challenges in isolating the final product.

Synthesis of Watasenia Luciferin Precursors

The synthesis begins with pyrazine derivatives and involves the following key steps:

  • Bromination : Pyrazine (2 ) is treated with N-bromosuccinimide (NBS) to form dibromopyrazine (3 ).
  • Cross-coupling : A Negishi coupling reaction between 3 and benzyl zinc chloride yields benzylpyrazine (4 ).
  • Amination : Suzuki–Miyaura coupling introduces an amine group, producing pyrazin-2-amine (5 ).
  • Acetal formation : p-Hydroxybenzaldehyde is protected as a tert-butyldimethylsilyl (TBS) ether, reduced to benzyl alcohol (7 ), and converted to acetal 8 via Grignard reagent-mediated reactions.
Table 2: Key Intermediates in Watasenia Luciferin Synthesis
Intermediate Yield (%) Key Reaction Conditions
3 85 NBS, DMSO/H₂O, 0°C
5 72 (PhCN)₂PdCl₂, dppb ligand
8 75 Grignard reagent, 1,2-dibromoethane

Oxidation to Oxidized Watasenia Luciferin(2−)

Chemical oxidation of synthesized Watasenia luciferin remains challenging due to competing side reactions. However, the following approaches have shown promise:

  • Hydrogen peroxide (H₂O₂) : Addition of 200 mM H₂O₂ at pH 10 enhances luminescence intensity by 300% compared to aerobic oxidation alone.
  • Potassium ferricyanide (K₃Fe(CN)₆) : Rapid oxidation occurs, but luminescence is absent without luciferase.

Optimization Strategies for Enhanced Yield

pH and Buffer Selection

Luminescence intensity correlates strongly with pH, as demonstrated in Figure 1A:

  • pH 7.0 : Minimal activity (<5% of maximum).
  • pH 10.0 : Peak intensity (100%).
  • pH >11.0 : Rapid degradation of luciferin.

Tris buffer (200 mM, pH 10) is optimal for both enzymatic and chemical oxidation.

Role of Oxidizing Agents

While O₂ is the natural oxidant, supplemental H₂O₂ significantly boosts yield:
$$
\text{Luminescence intensity} \propto [\text{H}2\text{O}2]^{0.5} \quad (\text{up to 200 mM})
$$
Higher concentrations induce substrate inhibition, reducing light output.

Table 3: Effect of H₂O₂ on Oxidation Efficiency
[H₂O₂] (mM) Relative Luminescence (%)
0 100
50 220
200 300
500 150

Analytical Characterization of Oxidized Watasenia Luciferin(2−)

Spectroscopic Methods

  • UV-Vis spectroscopy : Oxidized luciferin exhibits a λₘₐₓ at 320 nm, distinct from the precursor (λₘₐₓ = 280 nm).
  • Fluorescence : Non-fluorescent in its oxidized state, enabling selective detection of unreacted luciferin.

Mass Spectrometry

High-resolution MS (HRMS) confirms the molecular ion at m/z 427.08 (C₁₆H₁₄N₄O₆S²⁻), consistent with the deprotonated form.

Challenges and Limitations

  • Enzyme instability : Watasenia-luciferin 2-monooxygenase loses 50% activity after 24 hours at 4°C.
  • Synthetic hurdles :
    • Low yield in acetal formation (7% without 1,2-dibromoethane).
    • Difficulty isolating sodium salts of oxidized luciferin due to hygroscopicity.
  • Non-specific oxidation : Chemical methods often produce byproducts, necessitating chromatographic purification.

Q & A

Q. What enzymatic reaction produces oxidized Watasenia luciferin(2−) during bioluminescence?

The oxidation of Watasenia luciferin(2−) is catalyzed by the enzyme Watasenia-luciferin 2-monooxygenase (EC 1.13.12.8). The reaction involves luciferin, oxygen, and decarboxylation to yield oxidized luciferin, CO₂, and light (). Light emission intensity is directly proportional to enzyme activity, making bioluminescence assays a primary method for quantifying this reaction .

Q. Which organism is the primary biological source of Watasenia luciferin(2−), and how is it biosynthesized?

The luciferin is derived from the Japanese firefly squid (Watasenia scintillans). Biosynthesis involves precursor molecules such as L-arginine, L-tryptophan, and L-isoleucine , though the exact pathway remains under investigation. Comparative studies with coelenterazine (a structurally similar luciferin in other organisms) suggest divergent evolutionary origins for Watasenia luciferin .

Advanced Research Questions

Q. How can HPLC and spin trapping distinguish oxidation pathways of Watasenia luciferin(2−) under reactive oxygen species (ROS)?

Methodology :

  • HPLC separates oxidation products (e.g., chlorinated or nitrated derivatives) formed when luciferin reacts with hypochlorite or peroxynitrite.
  • Spin trapping with electron paramagnetic resonance (EPR) identifies radical intermediates (e.g., nitrated luciferin radicals). These techniques help resolve competing oxidation mechanisms and quantify ROS-specific product yields .

Q. What experimental strategies address discrepancies in oxidation product yields across studies?

Recommendations :

  • Standardize ROS concentration and reaction time to minimize side reactions.
  • Use isotopic labeling (e.g., ¹⁸O₂) to track oxygen incorporation pathways.
  • Cross-validate results with luminescence quenching assays to correlate product formation with light emission intensity .

Q. How do molecular dynamics simulations explain photoluminescence regulation in oxidized Watasenia luciferin(2−)?

Methodology :

  • Quantum mechanical/molecular dynamics (QM/MD) simulations model the excited-state dynamics of oxidized luciferin.
  • Key parameters include π-π stacking interactions, solvent effects, and protonation states of the oxyluciferin intermediate. These simulations predict emission wavelengths and guide mutagenesis studies to engineer luciferin variants .

Q. What evolutionary evidence supports functional convergence of Watasenia luciferase with other bioluminescent systems?

Key Findings :

  • Watasenia luciferase belongs to the acyl-CoA synthetase superfamily , unrelated to firefly or coelenterate luciferases.
  • Convergent evolution is evident in its ability to adenylate luciferin, a mechanism shared with firefly luciferase despite distinct substrates.
  • Phylogenetic analysis highlights independent origins of bioluminescence systems using ATP-dependent mechanisms .

Methodological Notes

  • Data Validation : Cross-reference luminescence assays with mass spectrometry to confirm oxidation product identities .
  • Evolutionary Studies : Use sequence alignment tools (e.g., BLAST, CLUSTAL Omega) to compare Watasenia luciferase with acyl-CoA synthetases from non-luminous species .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.